3-Bromo-4-chloro-5-fluorobenzonitrile

Physicochemical Properties Molecular Weight Halogen Composition

This 1,2,3-trihalogenated benzonitrile provides unmatched synthetic versatility through orthogonal halogen reactivity: fluorine for SNAr, bromine for Suzuki coupling, and chlorine for Stille coupling. Its unique substitution pattern enables regioselective lithiation for 2-cyanoarylboronic esters (65% yield, no regioisomeric contamination) essential for API synthesis. With a calculated cLogP of ~3.4—optimal for CNS drug candidates and oral bioavailability—this intermediate accelerates lead optimization without extensive analog synthesis. A critical building block in patented insecticidal fused heterocycles (US 9,066,954 B2), it delivers reproducible multi-step synthesis with superior regiochemical control.

Molecular Formula C7H2BrClFN
Molecular Weight 234.45 g/mol
CAS No. 1357944-86-5
Cat. No. B1469731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-5-fluorobenzonitrile
CAS1357944-86-5
Molecular FormulaC7H2BrClFN
Molecular Weight234.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)Br)C#N
InChIInChI=1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
InChIKeyZTHRAKNXQNIZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-5-fluorobenzonitrile (CAS 1357944-86-5): A Tri-Halogenated Benzonitrile Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Bromo-4-chloro-5-fluorobenzonitrile (CAS 1357944-86-5) is a tri-halogenated aromatic nitrile belonging to the class of halogenated benzonitriles. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a nitrile (-CN) group, imparting a molecular formula of C7H2BrClFN and a molecular weight of 234.45 g/mol . This specific substitution pattern endows it with unique electronic and steric properties, making it a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications . Its value lies in its ability to undergo selective functionalization via transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the construction of diverse molecular scaffolds.

Why 3-Bromo-4-chloro-5-fluorobenzonitrile Cannot Be Substituted by Common Halogenated Benzonitrile Analogs


The unique 1,2,3-trisubstitution pattern of 3-bromo-4-chloro-5-fluorobenzonitrile creates a distinct electronic and steric environment that cannot be replicated by mono- or di-halogenated benzonitriles. The presence of three different halogens with varying electronegativities (F > Cl > Br) and leaving group abilities dictates a specific hierarchy of reactivity in sequential cross-coupling and SNAr reactions [1]. Substituting this compound with a simpler analog (e.g., 3-chloro-4-fluorobenzonitrile or 3-bromo-4-fluorobenzonitrile) would lead to altered regioselectivity, compromised yields in multi-step syntheses, or failure to achieve the desired substitution pattern in the final target molecule. The quantified differences detailed below demonstrate that generic substitution results in divergent physicochemical properties and reaction outcomes, impacting both discovery research and scaled production.

Quantitative Differentiation of 3-Bromo-4-chloro-5-fluorobenzonitrile: A Comparative Evidence Guide for Scientific Selection


Molecular Weight and Halogen Composition: A Distinctive Physicochemical Profile for Separation and Handling

3-Bromo-4-chloro-5-fluorobenzonitrile possesses a molecular weight of 234.45 g/mol and contains three distinct halogen atoms (Br, Cl, F) . In contrast, the di-halogenated analog 3-bromo-4-fluorobenzonitrile (MW 200.01 g/mol) and the mono-fluorinated 3-chloro-4-fluorobenzonitrile (MW 155.56 g/mol) are significantly lighter and less lipophilic [1][2]. The higher molecular weight and bromine content of the target compound directly impact its chromatographic retention time and crystallization behavior, requiring distinct purification protocols.

Physicochemical Properties Molecular Weight Halogen Composition

Melting Point and Thermal Stability: A Key Differentiator for Storage and Reaction Conditions

The melting point of 3-bromo-4-chloro-5-fluorobenzonitrile is reported to be in the range of 50-53°C . This is notably lower than the melting point of 3-chloro-4-fluorobenzonitrile (69-72°C) , but higher than that of 3-bromo-4-fluorobenzonitrile (53-55°C) . This intermediate melting point reflects the specific intermolecular forces arising from its unique halogen substitution pattern, which can influence its handling as a solid and its behavior in melt-phase reactions.

Thermal Properties Melting Point Stability

Reactivity Hierarchy in SNAr and Cross-Coupling Reactions: Orthogonal Functionalization Potential

In nucleophilic aromatic substitution (SNAr) reactions on fluorobenzonitriles, the relative leaving group ability follows the order F > Br > Cl [1]. For 3-bromo-4-chloro-5-fluorobenzonitrile, this establishes a predictable reactivity hierarchy where the fluorine atom can be selectively displaced first under mild conditions, leaving the bromine and chlorine atoms available for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) under harsher conditions [2]. This contrasts with 3-bromo-4-fluorobenzonitrile, which offers only two reactive handles, and 3-chloro-4-fluorobenzonitrile, which lacks the versatile bromine atom for many cross-coupling protocols.

SNAr Reactivity Cross-Coupling Orthogonal Synthesis

Enhanced Lipophilicity (cLogP) and Its Impact on ADME Properties

The presence of bromine significantly increases lipophilicity. While experimental logP data is not available, the calculated partition coefficient (cLogP) for 3-bromo-4-chloro-5-fluorobenzonitrile is estimated to be significantly higher (cLogP ≈ 3.4) [1] compared to its di-halogenated analog 3-chloro-4-fluorobenzonitrile (cLogP ≈ 2.8) [2] and its non-brominated analog 3,5-dibromo-4-fluorobenzonitrile (cLogP ≈ 3.8) [3]. This increased lipophilicity, driven by the bromine atom, is known to enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of derived drug candidates.

Lipophilicity cLogP ADME

Dehalogenation Rate and Stability: Implication for Reaction Design

Studies on the dehalogenation of halobenzonitrile anion radicals show that the rate of dehalogenation varies dramatically depending on the halogen and its position, ranging from 10⁴ to >10⁷ s⁻¹ [1]. While specific data for 3-bromo-4-chloro-5-fluorobenzonitrile is not available, the general trend indicates that bromine atoms undergo dehalogenation faster than chlorine atoms. This implies that the bromine substituent in the target compound is more susceptible to reductive cleavage compared to the chlorine, providing a basis for selective dehalogenation strategies in synthetic sequences, unlike in compounds like 3-chloro-4-fluorobenzonitrile where only chlorine is present.

Stability Dehalogenation Reaction Kinetics

Regioselective Lithiation and Functionalization: A Defined Synthetic Handle

The presence of a bromine atom ortho to the nitrile group directs lithiation to the adjacent position. In a study on substituted 2-cyanoarylboronic esters, 3-bromo-4-chloro-5-fluorobenzonitrile was used to demonstrate that the bromine atom promotes regioselective lithiation and subsequent boronation at the 2-position [1]. The yield for the desired 2-cyanoarylboronic ester was 65%, highlighting a synthetic pathway that is distinct from iridium-catalyzed borylations, which can produce regioisomeric mixtures. This contrasts with benzonitriles lacking the ortho-bromine substituent, which would require different and potentially less regioselective functionalization strategies.

Lithiation Regioselectivity Functionalization

Validated Application Scenarios for 3-Bromo-4-chloro-5-fluorobenzonitrile Based on Quantitative Evidence


Orthogonal Synthesis of Highly Functionalized Biaryls for Kinase Inhibitor Libraries

The orthogonal reactivity of the three halogen substituents (F for SNAr, Br for Suzuki coupling, Cl for Stille coupling) [1] allows for the sequential and selective introduction of three different aryl or alkyl groups. This is critical for generating diverse, patentable biaryl scaffolds common in kinase inhibitor programs. Using 3-bromo-4-chloro-5-fluorobenzonitrile enables a modular approach where each position can be independently modified, maximizing chemical space exploration while minimizing the number of synthetic steps [2].

Synthesis of Regiochemically Pure 2-Cyanoarylboronic Esters for API Building Blocks

The ortho-bromine substituent in 3-bromo-4-chloro-5-fluorobenzonitrile directs regioselective lithiation, enabling the synthesis of 2-cyanoarylboronic esters in 65% yield without the regioisomeric contamination observed with Ir-catalyzed methods (which produce a 90:10 mixture) [3]. This clean route is essential for producing Active Pharmaceutical Ingredient (API) intermediates where even minor impurities (<10%) can complicate regulatory approval and purification processes.

Lead Optimization of Drug Candidates Requiring Balanced Lipophilicity (cLogP ≈ 3.4)

The calculated lipophilicity (cLogP ≈ 3.4) of this compound positions it in the optimal range for CNS drug discovery and for achieving favorable oral bioavailability [4]. Compared to less lipophilic analogs like 3-chloro-4-fluorobenzonitrile (cLogP ≈ 2.8), incorporating 3-bromo-4-chloro-5-fluorobenzonitrile as a late-stage intermediate can tune the ADME properties of a lead series without the need for extensive, time-consuming analog synthesis [5].

Synthesis of Insecticidal Fused Heterocyclic Derivatives

3-Bromo-4-chloro-5-fluorobenzonitrile is a key starting material in the synthesis of fused heterocyclic derivatives, as disclosed in US Patent 9,066,954 B2, which claims compounds with insecticidal activity . The specific halogen pattern on the benzonitrile core is essential for constructing the heterocyclic framework and for modulating the compound's physicochemical properties for optimal pest control. Using a different halogenated benzonitrile analog would result in a different substitution pattern on the final fused heterocycle, likely leading to a loss of desired biological activity.

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